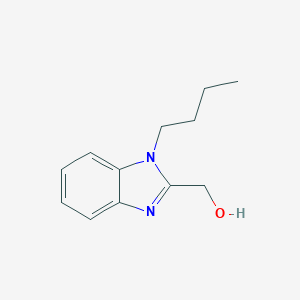

(1-butyl-1H-benzimidazol-2-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

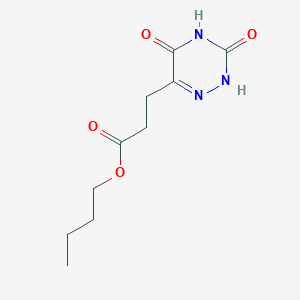

“(1-butyl-1H-benzimidazol-2-yl)methanol” is a chemical compound with the formula C₁₂H₁₆N₂O . It is related to benzimidazole, a heterocyclic aromatic organic compound that is an important pharmacophore, a part of a molecule which is responsible for its biological activity .

Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . It was also used in the synthesis of 1H-benzimidazol-2-ylmethyl diethyl phosphate .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzimidazole ring attached to a methanol group . The benzimidazole ring is a fused aromatic ring consisting of benzene and imidazole .Chemical Reactions Analysis

Benzimidazole derivatives have been used in various chemical reactions. For example, 2-Benzimidazolemethanol was used in the preparation of 2-(chloromethyl)-1-(methylsulfonyl)benzimidazole via methanesulfonylation .Scientific Research Applications

1. Metabolic Pathways and Toxicity Studies

The metabolic process of nephro- or hepatotoxic thiazoles, including substances similar to (1-butyl-1H-benzimidazol-2-yl)methanol, was examined in mice. This study identified specific metabolites and proposed metabolic pathways, contributing valuable information to the understanding of the biological fate of these chemicals in organisms (Mizutani, Yoshida, & Kawazoe, 1994).

2. Chemotherapeutic Applications

A derivative of benzimidazole, similar in structure to this compound, was explored as a potential prodrug in chemotherapy for alveolar hydatid disease. This research is significant for the development of more efficient and less toxic therapeutic agents (Walchshofer, Delabre-Defayolle, Paris, & Pétavy, 1990).

3. Novel CRF1 Receptor Antagonists

Benzazole derivatives, structurally similar to this compound, were designed and evaluated as new corticotropin-releasing factor 1 (CRF1) receptor antagonists. This research could pave the way for new treatments in stress-related disorders (Mochizuki et al., 2016).

4. Chemical Properties and Complex Compounds

The chemistry and properties of compounds containing benzimidazole structures, similar to this compound, were comprehensively reviewed, highlighting their significance in various branches of chemistry and potential applications (Boča, Jameson, & Linert, 2011).

5. Anti-inflammatory and Anti-ulcerogenic Properties

Novel benzimidazole derivatives were synthesized and evaluated for their anti-inflammatory and anti-ulcerogenic activities. These findings are crucial as they suggest potential therapeutic applications for benzimidazole derivatives in treating inflammation and ulceration (El-Nezhawy et al., 2013).

6. Methanol Detoxification

Studies on Drosophila melanogaster adults revealed the involvement of several enzymes in methanol detoxification, providing insights into metabolic processes and potential protective mechanisms against alcohol toxicity (Wang et al., 2013).

Mechanism of Action

Target of Action

It is known that benzimidazole derivatives, such as carbendazim, target the liver, male germ cells, blood, and the thyroid gland .

Mode of Action

Benzimidazole derivatives like carbendazim are known to bind to tubulin proteins, disrupting microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes .

Biochemical Pathways

It is known that benzimidazole derivatives can greatly benefit in the treatment of parasitic diseases .

Pharmacokinetics

It is known that carbendazim, a benzimidazole derivative, is eliminated within 72 hours with the urine in males and females after doses of about 50 mg/kg body weight .

Result of Action

It is known that benzimidazole derivatives like carbendazim can cause aneuploidy and polyploidy in female and male germ cells of the mouse in vivo and also in somatic cells .

Action Environment

It is known that the solubilities of benzimidazole derivatives in organic solvents are crucial for the preparation of inks toward inkjet printing technology .

Safety and Hazards

Future Directions

The future directions of research on “(1-butyl-1H-benzimidazol-2-yl)methanol” and related compounds could involve further exploration of their pharmacological activities, given the importance of the benzimidazole moiety in medicinal chemistry . Additionally, these compounds could be used as intermediates in the synthesis of other compounds .

properties

IUPAC Name |

(1-butylbenzimidazol-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-2-3-8-14-11-7-5-4-6-10(11)13-12(14)9-15/h4-7,15H,2-3,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKBVLHMDODYGIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2N=C1CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-chloro-4-[(3-hydroxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B362915.png)

![5-Methyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B362918.png)

![4-[(4-Oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)methyl]benzoic acid](/img/structure/B362925.png)

![3-Ethyl 6-methyl 4-[(3-pyridinylmethyl)amino]-3,6-quinolinedicarboxylate](/img/structure/B362926.png)

![7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B362935.png)

![2-(5-{3-nitrophenyl}-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoic acid](/img/structure/B362937.png)

![N-(4-chlorophenyl)-2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}acetamide](/img/structure/B362939.png)

![1-(4-fluorophenyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B362950.png)

![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]heptanamide](/img/structure/B362977.png)

![1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B362982.png)